5-Bromo-2-fluoro-3-methylaniline hydrochloride
Description
Properties
IUPAC Name |
5-bromo-2-fluoro-3-methylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c1-4-2-5(8)3-6(10)7(4)9;/h2-3H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTUDWQFSNUKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)N)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-methylaniline hydrochloride typically involves multiple steps. One common method includes the bromination and fluorination of 3-methylaniline. The reaction conditions often require the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-methylaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation can produce quinones or other oxidized forms .
Scientific Research Applications
5-Bromo-2-fluoro-3-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-methylaniline hydrochloride involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Analogs
| Compound Name | Substituents (Positions) | Molecular Formula | Molar Mass (g/mol) | CAS Number | Similarity Score |
|---|---|---|---|---|---|
| 5-Bromo-2-fluoro-3-methylaniline HCl | Br (5), F (2), CH₃ (3) | C₇H₇BrClFN | ~240.5* | Not explicitly provided | Reference compound |
| 5-Bromo-2-chloro-3-methylaniline | Br (5), Cl (2), CH₃ (3) | C₇H₇BrClN | 220.49 | 611235-28-0 | 0.88† |
| 3-Bromo-5-chloro-2-fluoroaniline HCl | Br (3), Cl (5), F (2) | C₆H₅BrCl₂FN | 273.38 | 943830-81-7 | 1.00‡ |
| 5-Bromo-2-chloro-3-methoxyaniline | Br (5), Cl (2), OCH₃ (3) | C₇H₇BrClNO | 236.50 | 63603-12-3 | 0.88 |
| 4-Bromo-5-chloro-2-methylaniline | Br (4), Cl (5), CH₃ (2) | C₇H₇BrClN | 220.49 | 30273-47-3 | 0.87 |
| 5-Bromo-4-methoxy-2-methylaniline | Br (5), OCH₃ (4), CH₃ (2) | C₈H₁₀BrNO | 230.08 | 861084-04-0 | 0.87 |
*Calculated based on substituent atomic weights; †Similarity inferred from substituent differences; ‡Exact structural match for a different analog.
Key Findings:
This may enhance stability in polar solvents or interactions with biological targets . Methyl vs.
Salt Formation and Stability :
- Hydrochloride salts (e.g., 3-Bromo-5-chloro-2-fluoroaniline HCl) exhibit improved crystallinity and shelf life compared to free bases, a trait likely shared by the target compound .
Structural Isomerism: Positional isomers like 4-Bromo-5-chloro-2-methylaniline (Br at 4 vs. 5) demonstrate how minor positional changes alter electronic distribution, impacting UV absorbance and chromatographic retention times—critical for analytical methods like RP-HPLC .
Research Implications and Limitations
While the provided evidence lacks direct experimental data (e.g., spectroscopic or pharmacokinetic results) for 5-Bromo-2-fluoro-3-methylaniline hydrochloride, the structural comparisons suggest:
- Synthetic Challenges : The combination of electron-withdrawing halogens and a methyl group may necessitate optimized coupling conditions (e.g., Buchwald-Hartwig amination) to avoid dehalogenation side reactions .
Limitations : Absence of solubility, toxicity, or stability data for the target compound restricts a full comparative analysis. Further studies should prioritize experimental characterization.
Biological Activity
5-Bromo-2-fluoro-3-methylaniline hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and cancer research.
Chemical Structure and Properties
Molecular Formula : C7H8BrFN
Molecular Weight : 202.05 g/mol
Physical Appearance : Solid, typically presented as a hydrochloride salt, enhancing its solubility in water.
Melting Point : Approximately 33 °C.
The compound features a benzene ring substituted with bromine, fluorine, and a methyl group, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents (bromine and fluorine) enhance the compound's binding affinity, making it a candidate for enzyme inhibition or modulation.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interactions with receptor sites can lead to altered signaling pathways, impacting cellular functions.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes findings from these investigations:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 25.72 ± 3.95 | Induces apoptosis via G0/G1 phase arrest |
| MCF-7 | 30.00 ± 4.20 | Promotes cell cycle arrest and apoptosis |
| HeLa | 28.50 ± 2.80 | Inhibits proliferation through apoptosis induction |
These results indicate that the compound exhibits significant cytotoxicity, particularly against colon (HCT-116) and breast (MCF-7) cancer cell lines.
Mechanistic Insights
In-depth analysis has shown that treatment with this compound leads to:
- Cell Cycle Arrest : Flow cytometry revealed increased populations in the G0/G1 phase, indicating halted progression in the cell cycle.
- Apoptosis Induction : Markers of apoptosis were observed, suggesting that the compound triggers programmed cell death pathways.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be linked to its unique substitution pattern. Modifications to the structure can significantly alter its biological activity:
| Modification | Effect on Activity |
|---|---|
| Removal of bromine | Decreased binding affinity |
| Addition of different halogens | Altered cytotoxicity profiles |
| Variation in methyl group position | Changes in enzyme interaction dynamics |
Applications in Drug Development
Given its promising biological activity, this compound is being explored for potential applications in drug development. Its derivatives are being synthesized to evaluate their efficacy as:
- Anticancer Agents : Targeting specific pathways involved in tumor growth.
- Enzyme Inhibitors : For conditions where modulation of enzyme activity is beneficial.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-bromo-2-fluoro-3-methylaniline hydrochloride with high purity?
- Methodological Answer : The synthesis typically involves halogenation and methylation steps. For bromination, regioselective bromination of the aniline precursor under controlled temperature (0–5°C) using N-bromosuccinimide (NBS) in dichloromethane is recommended. Subsequent fluorination can be achieved via Balz-Schiemann reaction with nitrosyl tetrafluoroborate (NOBF₄). Methylation at the 3-position may require Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. Final purification via recrystallization from ethanol/water (1:3 v/v) yields >95% purity . Confirm purity using HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) .
Q. How should researchers characterize the stability of this compound under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C, 25°C (60% RH), and 40°C (75% RH) for 1–3 months. Monitor degradation via HPLC and mass spectrometry. The hydrochloride salt is hygroscopic; store desiccated at –20°C in amber vials to prevent hydrolysis of the fluorine substituent. TGA/DSC analysis can identify decomposition temperatures (expected >200°C based on analogous bromo-fluoroaniline derivatives) .
Advanced Research Questions
Q. How can computational chemistry resolve regioselectivity challenges in synthesizing halogenated aniline derivatives like 5-bromo-2-fluoro-3-methylaniline?
- Methodological Answer : Use density functional theory (DFT) to model reaction intermediates and transition states. For example, calculate activation energies for bromination at competing positions (ortho vs. para to the amine group). ICReDD’s reaction path search methods, combining quantum chemical calculations and machine learning, can predict optimal conditions (e.g., solvent polarity, catalyst) to favor the 5-bromo substitution . Validate predictions with kinetic studies using in situ IR spectroscopy .
Q. What strategies address contradictory NMR data caused by substituent effects in this compound?
- Methodological Answer : Fluorine (¹⁹F) and bromine isotopes induce complex splitting patterns. Use 2D NMR (HSQC, HMBC) to assign overlapping signals. For example, the fluorine at C2 deshields adjacent protons, causing distinct coupling constants (³Jₐᵣᵥ ~8–10 Hz). Compare with spectral libraries of structurally related compounds (e.g., 4-bromo-5-fluoro-2-methylbenzaldehyde ). Computational NMR prediction tools (e.g., ACD/Labs) can simulate spectra and resolve ambiguities .
Q. How can researchers optimize catalytic systems for introducing multiple halogens in aromatic amines?
- Methodological Answer : Evaluate transition-metal catalysts (e.g., Pd/Cu) for sequential halogenation. For bromo-fluoro systems, use Cu(I) catalysts to minimize displacement of fluorine during bromination. Solvent polarity (e.g., DMF vs. THF) influences reaction rates; screen solvents using high-throughput experimentation (HTE). Monitor reaction progress via GC-MS or inline UV-vis spectroscopy. Reference analogous protocols for 5-bromo-2-fluoropyridine synthesis, where CuBr₂ in acetonitrile achieved >90% yield .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points for halogenated aniline hydrochloride salts?
- Methodological Answer : Variations arise from polymorphic forms or residual solvents. Perform X-ray crystallography to identify crystal packing differences. For example, 3-bromo-5-chloro-2-fluoroaniline hydrochloride (mp 249–254°C ) vs. 4-bromo-2-fluorobenzylamine hydrochloride (mp 240–245°C ) highlights substituent effects. Use differential scanning calorimetry (DSC) to detect metastable phases. Ensure consistent recrystallization protocols (e.g., solvent ratios, cooling rates) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in electrophilic reactions?
- Methodological Answer : Use inert atmosphere (N₂/Ar) gloveboxes for moisture-sensitive steps. The compound may release HBr/HF under acidic conditions; neutralize waste with saturated NaHCO₃. Personal protective equipment (PPE) must include acid-resistant gloves and face shields. Storage at 0–6°C in sealed containers prevents degradation, as noted for structurally similar bromo-fluoroanilines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
